Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester

Vue d'ensemble

Description

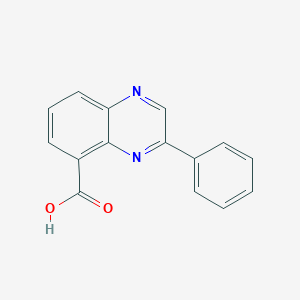

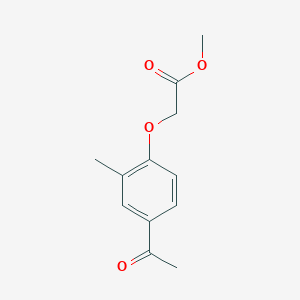

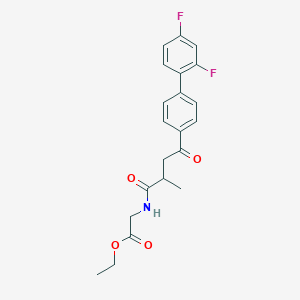

“Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester” is a chemical compound with the molecular formula C12H14O4 . It is a main product in the chemistry industry .

Molecular Structure Analysis

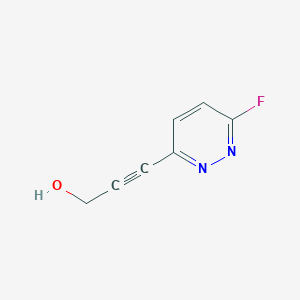

The molecular structure of “Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester” can be represented by the InChI string:InChI=1S/C12H14O4/c1-8-6-10 (9 (2)13)4-5-11 (8)16-7-12 (14)15-3/h4-6H,7H2,1-3H3 . The Canonical SMILES representation is CC1=C (C=CC (=C1)C (=O)C)OCC (=O)OC . Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester” include a boiling point of 344.938ºC at 760 mmHg and a density of 1.124g/cm3 .Applications De Recherche Scientifique

Synthesis of Bioactive Natural Products and Conducting Polymers

Phenol derivatives, such as METHYL 2-(4-ACETYL-2-METHYLPHENOXY)ACETATE, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been invented, focusing on functionalizing and transforming functional groups around the aromatic ring .

Production of Plastics, Adhesives, and Coatings

This compound is commonly used in the production of plastics, adhesives, and coatings due to its ability to improve these materials’ thermal stability and flame resistance .

Antioxidants, Ultraviolet Absorbers, and Flame Retardants

METHYL 2-(4-ACETYL-2-METHYLPHENOXY)ACETATE has a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

Potential Biological Activities

This compound has been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Herbicides

The phenoxyacetic acid and its derivatives have attracted considerable attention as they have proven to be excellent bioactive herbicides . The 4-acetyl-phenoxyacetic acid (4APA) compound is highly effective, which exhibits more herbicidal activity when interacting with the auxin receptor TIR1 .

Quantum Chemical Studies

Quantum chemical studies have been conducted on this compound, with global reactivity descriptors utilized to assess the chemical reactivity . It has been observed that 4APA exhibits good electrophilic properties with a higher electrophilicity index compared to other compounds .

Synthesis of Potential Agonists of Type δ/β Peroxisome Proliferator-Activated Receptors (PPARδ/β)

A five-step synthetic route to acetic acids, new potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β), starting from substituted benzonitriles was developed .

Spectroscopic Investigation

Spectroscopic investigation of this compound has been reported, with the theoretically predicted wavenumbers found to be in close agreement with the experimentally determined one .

Propriétés

IUPAC Name |

methyl 2-(4-acetyl-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8-6-10(9(2)13)4-5-11(8)16-7-12(14)15-3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOUTCDDAKSUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598230 | |

| Record name | Methyl (4-acetyl-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester | |

CAS RN |

166953-80-6 | |

| Record name | Methyl (4-acetyl-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)

![2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B66340.png)